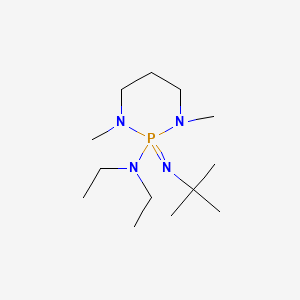

Phosphazène BEMP

Vue d'ensemble

Description

BEMP phosphazene is a new class of synthetic phosphazene compounds that have recently been developed for scientific research applications. BEMP is a combination of boron, ethylene, and methyl phosphazene, which are all components of the family of phosphazene compounds. Phosphazene compounds are a type of organic compound that is composed of phosphorus, nitrogen, and oxygen atoms. BEMP phosphazene is a novel compound that has been synthesized to be used in a variety of research applications.

Applications De Recherche Scientifique

Base Forte dans les Réactions Organiques

Le phosphazène BEMP est une base extrêmement forte et non chargée . Il est utilisé pour la génération in situ d'anions « nus » hautement réactifs, qui sont utiles pour les réactions d'alkylation ou pour les investigations spectroscopiques . Cela rend le this compound applicable dans des réactions où les bases ioniques posent des problèmes de solubilité .

Résistance à l'Oxydation et à l'Acylation

Le this compound est remarquablement stable envers l'attaque électrophile, l'oxygène et l'hydrolyse . Cette stabilité le rend applicable dans des réactions où les bases ioniques sont sensibles à l'oxydation ou à l'acylation .

Évitement des Réactions Secondaires Catalysées par les Acides de Lewis

Le this compound est applicable dans des réactions où les bases ioniques entraînent des réactions secondaires catalysées par les acides de Lewis, comme dans les réactions d'aldol, l'ouverture d'époxydes, les déplacements d'hydrure, l'élimination d'alcoolate et la formation de polyanions .

Catalyseur de Polymérisation

Les superbases organiques de phosphazène comme le BEMP ont montré leur remarquable force en tant que promoteur/catalyseur pour la polymérisation anionique de divers types de monomères . La complexation de la base de phosphazène avec le contre-ion (proton ou cation lithium) améliore considérablement la nucléophilie de l'amorceur/extrémité de chaîne, ce qui se traduit par des taux de polymérisation fortement améliorés .

Ingénierie Macromoléculaire

Le this compound a des applications dans l'ingénierie macromoléculaire, notamment la synthèse de polymères fonctionnalisés, de copolymères séquencés et d'architectures macromoléculaires .

Polymérisation Sans Métal

Le this compound est utilisé dans des techniques de polymérisation/dépolymérisation organocatalytiques, c'est-à-dire sans métal . Ceci est intéressant non seulement parce que les produits sont exempts de composés métalliques résiduels, mais aussi parce qu'il fournit une boîte à outils de synthèse puissante pour l'ingénierie macromoléculaire sophistiquée .

Mécanisme D'action

Target of Action

BEMP phosphazene, also known as 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine, is a phosphazene base . Its primary targets are weakly acidic heterocycles , and it plays a significant role in the nucleophilic ring opening of N-sulfonyl aziridines .

Mode of Action

BEMP phosphazene interacts with its targets through a mild base-catalyzed nucleophilic ring opening . This interaction results in the formation of highly reactive “naked” anions, which are used for alkylation reactions or for spectroscopic investigations .

Biochemical Pathways

The primary biochemical pathway affected by BEMP phosphazene is the ring-opening polymerization (ROP) of cyclic esters . The downstream effects of this pathway include the production of polyesters with predictable molecular weights, narrow polydispersity, and high end-group fidelity .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, Excretion) properties for BEMP phosphazene are not readily available, it’s important to note that phosphazene bases like BEMP are known for their high solubility in apolar to moderately polar solvents (e.g., hexane, toluene, or THF), which could potentially impact their bioavailability .

Result of Action

The action of BEMP phosphazene results in the generation of highly reactive anions, which are used for various reactions, including alkylation reactions and spectroscopic investigations . Additionally, BEMP phosphazene has been reported as an efficient catalyst for the ring-opening of epoxides with phenols .

Action Environment

The action, efficacy, and stability of BEMP phosphazene can be influenced by various environmental factors. For instance, it is remarkably stable towards electrophilic attack, oxygen, and hydrolysis . Depending on their base strength, phosphazene bases like bemp can be slightly to extremely hygroscopic , which means the presence of moisture in the environment could potentially affect their performance.

Orientations Futures

Analyse Biochimique

Biochemical Properties

BEMP phosphazene plays a significant role in biochemical reactions, particularly in the mild base-catalyzed nucleophilic ring opening of N-sulfonyl aziridines . It interacts with various enzymes and proteins, facilitating the formation of reactive intermediates. The compound’s strong basicity allows it to deprotonate weak acids, thereby enhancing the reactivity of nucleophiles. BEMP phosphazene’s interaction with biomolecules is primarily through its nitrogen and phosphorus atoms, which can form hydrogen bonds and coordinate with metal ions, respectively .

Cellular Effects

BEMP phosphazene influences various cellular processes by altering the pH and ionic balance within cells. It can affect cell signaling pathways by modulating the activity of pH-sensitive enzymes and ion channels. Additionally, BEMP phosphazene has been shown to impact gene expression by altering the cellular environment, which can lead to changes in transcription factor activity and chromatin structure . The compound’s strong basicity can also disrupt cellular metabolism by affecting enzyme activities and metabolic fluxes.

Molecular Mechanism

At the molecular level, BEMP phosphazene exerts its effects through several mechanisms. It can bind to enzymes and proteins, altering their conformation and activity. The compound’s nitrogen and phosphorus atoms can form coordination complexes with metal ions, which can inhibit or activate enzyme functions . BEMP phosphazene can also deprotonate weak acids, generating reactive intermediates that participate in various biochemical reactions. Additionally, the compound can influence gene expression by altering the cellular pH and ionic balance, which affects transcription factor binding and chromatin structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of BEMP phosphazene can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade in the presence of moisture and oxygen . Over time, the degradation products of BEMP phosphazene can accumulate, potentially affecting cellular function and biochemical reactions. Long-term studies have shown that BEMP phosphazene can have sustained effects on cellular metabolism and gene expression, although the exact nature of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of BEMP phosphazene in animal models can vary with different dosages. At low doses, the compound can enhance biochemical reactions and cellular processes by providing a strong basic environment. At high doses, BEMP phosphazene can be toxic, leading to adverse effects such as enzyme inhibition, cellular stress, and tissue damage . Threshold effects have been observed, where the compound’s impact on cellular function and metabolism becomes more pronounced at higher concentrations. Careful dosage optimization is essential to minimize toxicity while maximizing the compound’s beneficial effects.

Metabolic Pathways

BEMP phosphazene is involved in several metabolic pathways, primarily through its role as a strong base. It can interact with enzymes and cofactors involved in deprotonation and nucleophilic substitution reactions . The compound’s strong basicity allows it to facilitate the formation of reactive intermediates, which can participate in various metabolic processes. BEMP phosphazene can also affect metabolic flux by altering the activity of key enzymes and the availability of substrates and cofactors .

Transport and Distribution

Within cells and tissues, BEMP phosphazene is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which can influence its localization and accumulation . BEMP phosphazene’s strong basicity allows it to readily cross cell membranes, facilitating its distribution within different cellular compartments. The compound’s interactions with biomolecules can also affect its transport and distribution, as it can form complexes with proteins and metal ions .

Subcellular Localization

BEMP phosphazene is primarily localized in the cytoplasm, where it exerts its effects on cellular processes. The compound can also accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it can influence enzyme activities and metabolic pathways . BEMP phosphazene’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications, which can direct it to specific compartments within the cell. The compound’s strong basicity and ability to form coordination complexes with metal ions also play a role in its subcellular distribution .

Propriétés

IUPAC Name |

2-tert-butylimino-N,N-diethyl-1,3-dimethyl-1,3,2λ5-diazaphosphinan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H31N4P/c1-8-17(9-2)18(14-13(3,4)5)15(6)11-10-12-16(18)7/h8-12H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCBATMPTLKTOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P1(=NC(C)(C)C)N(CCCN1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H31N4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50243369 | |

| Record name | BEMP phosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50243369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98015-45-3 | |

| Record name | 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaphosphorin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98015-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BEMP phosphazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098015453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BEMP phosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50243369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEMP PHOSPHAZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DF15J146QI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of BEMP phosphazene in the depolymerization of poly(ester-alt-thioether)s?

A1: BEMP phosphazene acts as a catalyst in the depolymerization process. [] It facilitates the breakdown of the polymer chains into their original monomer units under mild conditions. This catalytic activity is crucial for achieving complete depolymerization and recovering valuable monomers for potential reuse.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione](/img/structure/B1229989.png)

![2-[[2-(1-Adamantyl)-2-oxoethyl]thio]-6-amino-4-(4-chlorophenyl)pyridine-3,5-dicarbonitrile](/img/structure/B1229992.png)

![N-[2-(2-chlorophenoxy)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B1229995.png)

![1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1229996.png)